[(6-chloropyridin-3-yl)sulfanyl](phenyl)methanone
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Overview
Description
(6-chloropyridin-3-yl)sulfanylmethanone is a chemical compound with the molecular formula C12H8ClNOS and a molecular weight of 249.72 g/mol It is known for its unique structure, which includes a pyridine ring substituted with a chlorine atom and a phenyl group attached via a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-chloropyridin-3-yl)sulfanylmethanone typically involves the reaction of 6-chloropyridine-3-thiol with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux conditions
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
While specific industrial production methods for (6-chloropyridin-3-yl)sulfanylmethanone are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(6-chloropyridin-3-yl)sulfanylmethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyridine ring or the phenyl group.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Reduced pyridine or phenyl derivatives
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-chloropyridin-3-yl)sulfanylmethanone is not fully elucidated, but it is believed to interact with specific molecular targets and pathways . The compound’s structure suggests it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to fully understand its molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Sulfapyridine: Known for its antibacterial properties.
Thienopyridine derivatives: Exhibits antimicrobial activity.
Indole derivatives: Widely studied for their diverse biological and clinical applications
Uniqueness
(6-chloropyridin-3-yl)sulfanylmethanone stands out due to its unique combination of a chloropyridine ring and a phenyl group linked via a sulfanyl moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1383948-70-6 |
---|---|
Molecular Formula |
C12H8ClNOS |
Molecular Weight |
249.7 |
Purity |
95 |
Origin of Product |
United States |
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